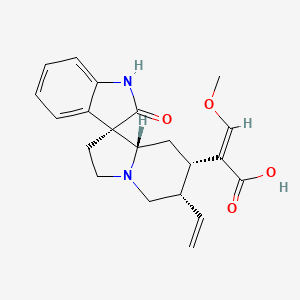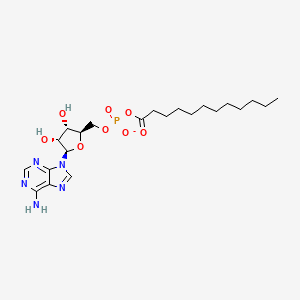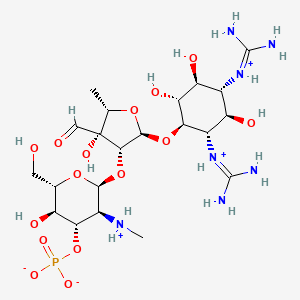
Streptomycin 3''-phosphate(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycin 3''-phosphate(1+) is conjugate acid of streptomycin 3''-phosphate. It is a conjugate acid of a streptomycin 3''-phosphate.
Applications De Recherche Scientifique
Impact on Bacterial Phosphorus Metabolism
Streptomycin significantly influences the phosphorus metabolism in bacteria such as Bacillus subtilis. Mandal and Majumdar (1969) observed that streptomycin treatment resulted in decreased utilization of phosphorus compounds and affected the accumulation of phosphate esters in B. subtilis cells during growth (Mandal & Majumdar, 1969).
Interaction with Escherichia Coli
Hurwitz, Rosano, and Peabody (1963) found that inorganic phosphate could prevent the lethal action of streptomycin in Escherichia coli, indicating a complex interaction between the antibiotic and bacterial nucleotide pools (Hurwitz, Rosano, & Peabody, 1963).
Enzymatic Phosphorylation Studies
Walker and Škorvaga (1973) studied the enzymatic synthesis of different diphosphorylated derivatives of streptomycin, providing insights into the phosphorylation mechanisms at the molecular level (Walker & Škorvaga, 1973).
Role in Myo-Inositol-1-Phosphate Synthase Activity
Pittner et al. (1979) identified myo-inositol-1-phosphate synthase in Streptomyces griseus, the producer of streptomycin, marking the first instance of this enzyme in a prokaryotic organism (Pittner et al., 1979).
Genetic Code Misreading
Johnston and Parker (1985) demonstrated how streptomycin can induce errors in protein synthesis in vivo, causing misreading of genetic codes. This underscores its potential utility in studying translational fidelity (Johnston & Parker, 1985).
Antibiotic Production Enhancement
Omura et al. (1980) reported that magnesium phosphate stimulates the production of leucomycin by Streptomyces kitasatoensis, suggesting a connection between streptomycin and antibiotic production processes (Omura et al., 1980).
Implications in Yeast Mutation Suppression
Palmer, Wilhelm, and Sherman (1979) explored the potential of streptomycin to phenotypically suppress mutations in yeast, highlighting its role in microbial genetics studies (Palmer, Wilhelm, & Sherman, 1979).
Nucleotide Sequence Analysis in Streptomycin Production
Mansouri and Piepersberg (1991) conducted nucleotide sequence analysis of genes involved in streptomycin production in Streptomyces griseus, contributing to our understanding of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).
Inhibition of Splicing in Group I Introns
Ahsen and Schroeder (1991) discovered that streptomycin inhibits the self-splicing of group I introns, suggesting its potential use in studying RNA splicing mechanisms (Ahsen & Schroeder, 1991).
Propriétés
Nom du produit |
Streptomycin 3''-phosphate(1+) |
|---|---|
Formule moléculaire |
C21H41N7O15P+ |
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1 |
Clé InChI |
BFUAJTIVTIKBSB-GOUKQLAUSA-O |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



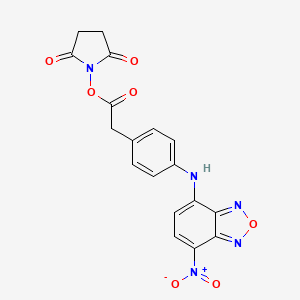
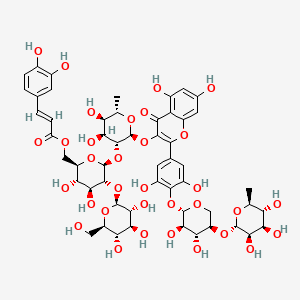
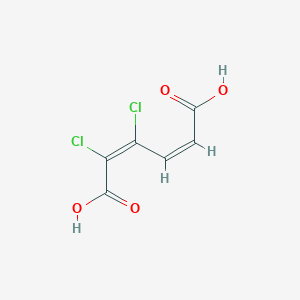
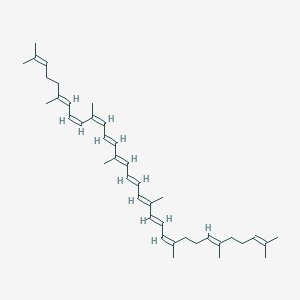
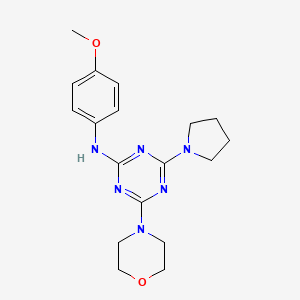
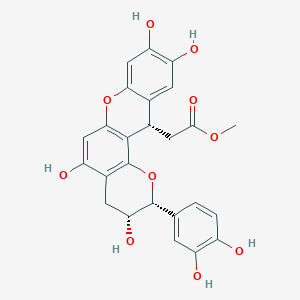
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
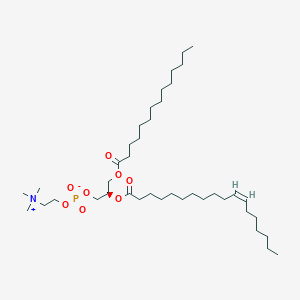
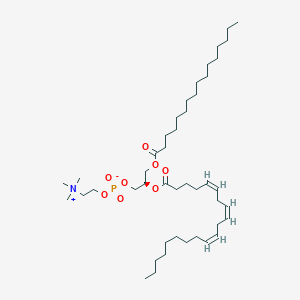
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
